molecular formula C7H8ClNO2S B13184504 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole

5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B13184504
M. Wt: 205.66 g/mol
InChI Key: ZJQTZBAMZZVADX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of 2-(1,3-dioxolan-2-yl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring may also interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, leading to different reactivity and applications.

    5-(Bromomethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, resulting in different chemical properties.

    5-(Hydroxymethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.

Uniqueness

5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

5-(chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H8ClNO2S/c8-3-5-4-9-6(12-5)7-10-1-2-11-7/h4,7H,1-3H2

InChI Key

ZJQTZBAMZZVADX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(S2)CCl

Origin of Product

United States

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